3-bromo-N-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, particularly as antibacterial agents. This compound features a bromine atom and a methoxy group attached to a benzenesulfonamide moiety, which enhances its reactivity and potential biological activity. The molecular formula for 3-bromo-N-methoxybenzenesulfonamide is CHBrNOS.
The synthesis and characterization of 3-bromo-N-methoxybenzenesulfonamide have been documented in various scientific articles, including studies focusing on its crystal structure and computational analyses using density functional theory (DFT) . The compound has garnered interest due to its potential applications in medicinal chemistry and material science.
3-bromo-N-methoxybenzenesulfonamide is classified as:
The synthesis of 3-bromo-N-methoxybenzenesulfonamide typically involves the reaction of an appropriate aniline derivative with a sulfonyl chloride under basic conditions. Common reagents include dichloromethane as a solvent and pyridine as a base. The general procedure can be summarized as follows:
The yield of the synthesis can vary based on the specific conditions used, such as temperature and reaction time. Characterization techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-bromo-N-methoxybenzenesulfonamide includes:
The compound's molecular weight is approximately 291.19 g/mol. The arrangement of atoms can be visualized using computational methods such as DFT, which provides insights into bond lengths, angles, and electronic properties .
3-bromo-N-methoxybenzenesulfonamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess product formation and purity.
The mechanism of action for compounds like 3-bromo-N-methoxybenzenesulfonamide often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to impaired nucleic acid synthesis and ultimately bacterial cell death.
Studies have shown that modifications to the sulfonamide structure can influence its antibacterial potency and selectivity against different bacterial strains .
Relevant data from spectroscopic analyses provide further insights into vibrational modes and electronic transitions .
3-bromo-N-methoxybenzenesulfonamide has potential applications in:
Sulfonamide derivatives represent a privileged scaffold in medicinal chemistry due to their synthetic versatility, favorable physicochemical properties, and diverse biological activities. These compounds exhibit a remarkable capacity for target modulation, particularly in anticancer drug discovery. Their molecular architecture – characterized by the sulfonamide group (–SO₂NH–) bridging aromatic or heteroaromatic systems – enables precise interactions with biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking [4]. This versatility has led to the development of sulfonamide-based inhibitors targeting critical oncological pathways, including tubulin dynamics, kinase signaling, and epigenetic regulators.
The significance of sulfonamides in oncology is underscored by their dual mechanisms of action: direct cytotoxic effects and chemosensitization of resistant cancer phenotypes. Diarylsulfonamides, in particular, demonstrate potent antitubulin activity by binding at the colchicine site, disrupting microtubule assembly during mitosis, and triggering G2/M phase arrest [4] [8]. This mechanism is especially valuable against rapidly proliferating cancer cells. Beyond tubulin targeting, sulfonamide-containing compounds like BRD4 inhibitors (e.g., I-BET762) have shown efficacy in clinical trials for malignancies by disrupting oncogene transcription [2]. The structural adaptability of the sulfonamide group allows for strategic modifications – such as halogenation (e.g., bromine substitution) and methoxy incorporation – that fine-tune drug-target interactions, metabolic stability, and cellular permeability.
Table 1: Anticancer Applications of Sulfonamide Derivatives
Sulfonamide Class | Molecular Target | Biological Effect | Therapeutic Area |
---|---|---|---|
Diaryl sulfonamides | Tubulin (colchicine site) | Microtubule destabilization, G2/M arrest | Leukemia, solid tumors |
3,5-Dimethylisoxazole-based | BRD4 bromodomains | Suppression of c-Myc, CDK6 oncogenes | Acute myeloid leukemia (AML) |
Benzo[d]isoxazole-sulfonamide hybrids | BET proteins | Transcriptional inhibition, apoptosis induction | Prostate cancer, AML |
Brominated sulfonamides | Kinase signaling nodes | Cell cycle disruption, anti-proliferative effects | Diverse malignancies |
The structural optimization of sulfonamide-based tubulin inhibitors has progressed significantly from early trimethoxyphenyl derivatives to advanced bromo-methoxy substituted scaffolds. Combretastatin A-4 (CA-4), a natural product featuring a trimethoxyphenyl (TMP) pharmacophore, served as a seminal prototype due to its potent tubulin polymerization inhibition. However, its clinical translation was hampered by metabolic instability and cis-configurational lability [8]. This limitation spurred the development of conformationally restricted analogs, including sulfonamide-bridged derivatives that maintain the critical spatial orientation of pharmacophoric elements while enhancing stability.
The strategic introduction of bromine at the C3 position of the benzenesulfonamide ring marked a significant advancement in this structural evolution. Bromine's substantial atomic radius and moderate electronegativity enhance hydrophobic interactions within the tubulin colchicine binding pocket, particularly with residues in the β-subunit (e.g., Val238, Leu242, Ala250) [4] [8]. Concurrently, the methoxy group (–OCH₃) at C4 contributes to optimal binding through hydrogen bonding and electron-donating effects that modulate ring electron density. This bromo-methoxy combination creates a stereoelectronic profile distinct from classical TMP-based inhibitors, enabling deeper penetration into hydrophobic binding clefts.
Evidence for this enhanced target engagement comes from compounds like 3-bromo-N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide (PubChem CID: 4816101) [1], where the bromo-methoxy motif synergizes with the 3,5-dimethylaniline moiety to create a potent antiproliferative agent. Similarly, 3-bromo-N,N-diethyl-4-methoxybenzenesulfonamide (PubChem CID: 765793) [3] demonstrates how N-alkylation of the sulfonamide modulates solubility without compromising target affinity. The synthetic accessibility of these scaffolds – exemplified by the commercial availability of key intermediates like 3-bromo-4-methoxybenzene-1-sulfonamide (CAS 23095-03-6) [5] – facilitates rapid analog generation and structure-activity relationship (SAR) exploration.
Table 2: Structural Features and Biological Activities of Bromo-Methoxy Sulfonamides
Compound Name | Structural Features | Key Biological Activity | Reference |
---|---|---|---|
3-Bromo-N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide | 3,5-dimethylaniline, unsubstituted sulfonamide | BRD4 binding, MV4-11 inhibition (IC₅₀ ~0.8 μM) | [1] [2] |
3-Bromo-N,N-diethyl-4-methoxybenzenesulfonamide | Diethylamino group, lipophilic tail | Tubulin binding, solubility enhancement | [3] |
3-Bromo-N,N,5-trimethylbenzenesulfonamide | Methyl at C5, dimethylated sulfonamide | Steric modulation of target interaction | [7] |
3-Bromo-4-methoxybenzene-1-sulfonamide | Unsubstituted sulfonamide, synthetic intermediate | Precursor for anticancer hybrid molecules | [5] |
The dual targeting of tubulin dynamics and kinase signaling pathways represents a sophisticated strategy to overcome compensatory mechanisms and resistance in cancer therapy. Bromo-methoxybenzenesulfonamides exert their antiproliferative effects primarily through these two complementary mechanisms:
Tubulin Polymerization Inhibition: Bromo-methoxybenzenesulfonamides bind at the interface of α/β-tubulin heterodimers within the colchicine site, a deep hydrophobic pocket critical for microtubule assembly. Unlike classical colchicine site inhibitors, the bromine atom in these sulfonamides establishes unique halogen bonds with backbone carbonyl oxygen atoms (e.g., Cys241, Ala317) in the β-tubulin chain, disrupting the curvature required for protofilament formation [4] [8]. This interaction stabilizes a conformationally compromised tubulin state, preventing GTP-dependent polymerization and triggering mitotic catastrophe. In Leishmania infantum studies (a surrogate model for human tubulin interactions), diarylsulfonamides demonstrated potent binding to parasite tubulin through similar mechanisms, validating this approach for eukaryotic microtubule disruption [4]. The methoxy group further enhances binding by occupying a subpocket lined by hydrophobic residues (Leu255, Ala354, Ile378), explaining the superior activity of 4-methoxy derivatives over their unsubstituted counterparts.
Kinase and Epigenetic Modulation: Beyond tubulin, bromo-methoxybenzenesulfonamides demonstrate inhibitory activity against kinases and bromodomain-containing proteins (BET family) involved in oncogenic transcription. The 3-ethyl-benzo[d]isoxazole-sulfonamide hybrids exemplify this multitarget capability, where the sulfonamide moiety anchors the molecule to the BRD4 acetyl-lysine binding site via water-mediated hydrogen bonds with conserved asparagine residues (Asn140) [2]. This binding disrupts the recruitment of transcriptional coactivators, downregulating oncogenes like c-Myc and CDK6. In MV4-11 leukemia cells, such compounds (e.g., 11r) concentration-dependently suppressed c-Myc expression (0.5–10 μM), induced G0/G1 cell cycle arrest, and promoted apoptosis [2]. The bromine atom in these hybrids likely enhances hydrophobic contacts within the ZA channel of BRD4's bromodomain, while the methoxy group improves solubility for optimal intracellular bioavailability.
The convergence of these mechanisms creates a synergistic antiproliferative profile: tubulin disruption induces immediate mitotic arrest, while kinase/bromodomain inhibition suppresses pro-survival signaling pathways that would otherwise confer resistance. This dual targeting is particularly effective against hematological malignancies and solid tumors dependent on dysregulated microtubule dynamics and transcriptional addiction.
Table 3: Biological Targets of Bromo-Methoxybenzenesulfonamides in Cancer Therapy
Molecular Target | Binding Site | Functional Consequence | Validated Cancer Models |
---|---|---|---|
Tubulin heterodimer | Colchicine domain (β-subunit) | Microtubule destabilization, G2/M arrest | Leukemia, breast, prostate |
BRD4 bromodomain (BD1/BD2) | Acetyl-lysine recognition pocket | Transcriptional suppression (c-Myc, CDK6) | Acute myeloid leukemia (AML) |
Cyclin-dependent kinases | ATP-binding cleft | Cell cycle disruption at G1/S transition | Solid tumors, lymphomas |
Regulatory kinases | Hydrophobic allosteric pockets | Suppression of pro-survival signaling cascades | Drug-resistant malignancies |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1